molecular formula C19H18N4O5S B13757104 (3xi)-N-{[5-Cyano-6-(phenylsulfanyl)pyridine-3-carbonyl]carbamoyl}-2-deoxy-beta-D-glycero-pentofuranosylamine CAS No. 1207756-48-6

(3xi)-N-{[5-Cyano-6-(phenylsulfanyl)pyridine-3-carbonyl]carbamoyl}-2-deoxy-beta-D-glycero-pentofuranosylamine

Cat. No.: B13757104
CAS No.: 1207756-48-6
M. Wt: 414.4 g/mol
InChI Key: HARYBJOHTSRJJN-ANGDWKNPSA-N
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Description

5-cyano-N-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-ylcarbamoyl)-6-(phenylthio)nicotinamide is a complex organic compound that features a nicotinamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-N-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-ylcarbamoyl)-6-(phenylthio)nicotinamide typically involves multiple steps:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through a series of reactions starting from pyridine derivatives.

    Introduction of Functional Groups: The cyano, hydroxy, and phenylthio groups are introduced through specific reactions such as nucleophilic substitution, oxidation, and thiolation.

    Coupling Reactions: The tetrahydrofuran moiety is coupled to the nicotinamide core using carbamoylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy groups in the compound can undergo oxidation to form carbonyl compounds.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The phenylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted nicotinamide derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.

Biology

In biological research, it may serve as a probe to study enzyme interactions and metabolic pathways.

Medicine

Industry

In the industrial sector, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-cyano-N-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-ylcarbamoyl)-6-(phenylthio)nicotinamide would depend on its specific interactions with molecular targets. It may inhibit or activate enzymes, bind to receptors, or interfere with metabolic pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A simpler analog with fewer functional groups.

    6-Phenylthio-nicotinamide: Lacks the tetrahydrofuran moiety.

    5-Cyano-nicotinamide: Lacks the phenylthio and tetrahydrofuran groups.

Uniqueness

The unique combination of functional groups in 5-cyano-N-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-ylcarbamoyl)-6-(phenylthio)nicotinamide may confer specific properties such as enhanced binding affinity to certain enzymes or receptors, increased solubility, or improved stability.

Properties

CAS No.

1207756-48-6

Molecular Formula

C19H18N4O5S

Molecular Weight

414.4 g/mol

IUPAC Name

5-cyano-N-[[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoyl]-6-phenylsulfanylpyridine-3-carboxamide

InChI

InChI=1S/C19H18N4O5S/c20-8-11-6-12(9-21-18(11)29-13-4-2-1-3-5-13)17(26)23-19(27)22-16-7-14(25)15(10-24)28-16/h1-6,9,14-16,24-25H,7,10H2,(H2,22,23,26,27)/t14?,15-,16-/m1/s1

InChI Key

HARYBJOHTSRJJN-ANGDWKNPSA-N

Isomeric SMILES

C1[C@@H](O[C@@H](C1O)CO)NC(=O)NC(=O)C2=CC(=C(N=C2)SC3=CC=CC=C3)C#N

Canonical SMILES

C1C(C(OC1NC(=O)NC(=O)C2=CC(=C(N=C2)SC3=CC=CC=C3)C#N)CO)O

Origin of Product

United States

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